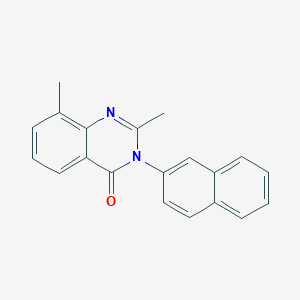
2,8-Dimethyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Dimethyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one typically involves the condensation of appropriate starting materials under specific conditions. A common synthetic route might include:
Starting Materials: 2-naphthylamine, 2,8-dimethylbenzaldehyde, and an appropriate oxidizing agent.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or acetic acid, under reflux conditions for several hours.
Purification: The product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis might be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,8-Dimethyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,8-Dimethyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include inhibition of specific enzymes or binding to receptor sites.
Comparación Con Compuestos Similares
Similar Compounds
2,8-Dimethylquinazolin-4(3H)-one: Lacks the naphthyl group.
3-(Naphthalen-2-yl)quinazolin-4(3H)-one: Lacks the dimethyl groups.
2-Methyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one: Has only one methyl group.
Uniqueness
2,8-Dimethyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one is unique due to the presence of both dimethyl and naphthyl groups, which might confer specific chemical and biological properties not found in similar compounds.
Propiedades
Número CAS |
62376-91-4 |
|---|---|
Fórmula molecular |
C20H16N2O |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
2,8-dimethyl-3-naphthalen-2-ylquinazolin-4-one |
InChI |
InChI=1S/C20H16N2O/c1-13-6-5-9-18-19(13)21-14(2)22(20(18)23)17-11-10-15-7-3-4-8-16(15)12-17/h3-12H,1-2H3 |
Clave InChI |
RGBHBBHZDLAXJF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=O)N(C(=N2)C)C3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


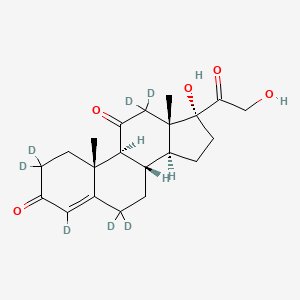

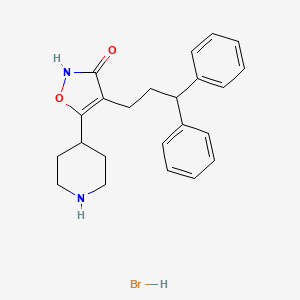
![6-Methyl-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11829607.png)
![(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-chloroethanone](/img/structure/B11829614.png)
![6-Bromo-3-(4-vinylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11829621.png)
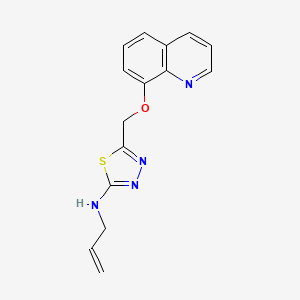
![N'-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B11829632.png)

![N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide](/img/structure/B11829644.png)
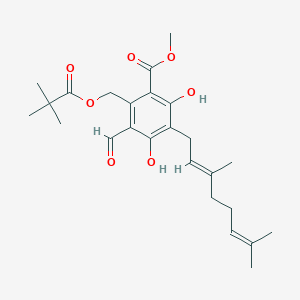
![2-Benzyl 4-ethyl 2,7-diazaspiro[4.4]nonane-2,4-dicarboxylate](/img/structure/B11829662.png)
![N-[(3aR,4R)-6-methyl-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11829669.png)

